Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
Description
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a pyridin-3-yl group at position 4, and a methyl ester at position 5. This structure combines aromatic, electron-withdrawing (bromo), and polar (pyridine) functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
methyl 2-bromo-4-pyridin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3 |
InChI Key |
YESLXGBRBLENEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the thiazole ring in methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for generating diverse derivatives, including potential pharmaceutical intermediates.
Mechanism :
The bromine atom acts as a leaving group, allowing nucleophiles (e.g., amines, alcohols, or thiols) to substitute it. The reaction typically employs polar solvents (e.g., ethanol, acetonitrile) and may involve catalysts like sodium hydride or cesium carbonate.
Example Reaction :
-
Starting Material : this compound
-
Reagent : Amine (e.g., 1-(4-methylpyridin-2-yl)thiourea)
Esterification and Transesterification
The carboxylate group at the 5-position undergoes esterification or transesterification to modify solubility or reactivity. These reactions are foundational in organic synthesis and medicinal chemistry.
Mechanism :
Esterification involves the reaction of the carboxylic acid (or its ester) with alcohols, while transesterification swaps the ester alkyl group. The process is often catalyzed by acids (e.g., HCl) or bases (e.g., sodium methoxide).
Example Reaction :
-
Starting Material : Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide
-
Reagent : Methanol
-
Conditions : In situ transesterification during recrystallization .
| Reaction Type | Reagent | Conditions | Product Example |
|---|---|---|---|
| Transesterification | Methanol | Acidic conditions | Methyl ester derivative |
| Esterification | Alcohol | Acid/base catalyst | Alkyl ester derivatives |
Condensation Reactions
The compound participates in condensation reactions, particularly with hydrazines or aldehydes, to form heterocyclic derivatives. These reactions are pivotal for synthesizing bioactive molecules.
Mechanism :
Hydrazine hydrate reacts with the ester to form carbohydrazides, which can then undergo condensation with aldehydes to generate Schiff bases or other derivatives .
Example Reaction :
-
Starting Material : this compound
-
Reagent : Hydrazine hydrate → 4-fluorobenzaldehyde
Hantzsch Reaction
This reaction is used to synthesize thiazole derivatives, including this compound. It involves α-haloketones and thiourea derivatives to form the thiazole core.
Mechanism :
The α-haloketone undergoes cyclization with thiourea in polar solvents (e.g., ethanol) to form the thiazole ring. Bromination or esterification can then introduce substituents .
Example Reaction :
-
Starting Materials : Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide + 1-(4-methylpyridin-2-yl)thiourea
| Reaction Type | Reagents | Conditions | Product Example |
|---|---|---|---|
| Hantzsch Reaction | α-haloketone + thiourea derivative | Ethanol reflux, 60°C | This compound |
Biological and Chemical Significance
The compound exhibits diverse biological activities due to its reactive functional groups:
-
Antimicrobial : Thiazole derivatives often inhibit bacterial growth.
-
Anti-inflammatory : Compounds with pyridine-thiazole linkages show activity in denaturation assays .
-
Enzyme Inhibition : Structural analogs inhibit targets like HSET (KIFC1) in cancer cells .
Key Structural Features :
-
Thiazole ring : Provides electronic effects for interactions with biological targets.
-
Pyridine substituent : Enhances solubility and reactivity.
-
Bromine atom : Facilitates substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including resistant ones.
-
Anticancer Potential :
- The compound has been investigated for its cytotoxic effects against cancer cells. Its structural features allow for modifications that can enhance its activity against specific cancer types.
-
Drug Development :
- As a building block in synthetic organic chemistry, this compound can be utilized to create derivatives with improved pharmacological profiles. Studies have shown that altering substituents on the thiazole or pyridine rings can significantly affect biological activity.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines |
| Antioxidant | Potential to scavenge free radicals, contributing to cellular protection |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro testing revealed that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) studies highlighted the importance of the bromine substituent in enhancing anticancer activity.
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step usually involves the reaction of appropriate thioamide derivatives with α-haloketones.
- Bromination : Selective bromination at the 2-position of the thiazole ring is performed to introduce the bromine substituent.
- Pyridine Attachment : The final step involves coupling with pyridine derivatives to form the complete structure.
These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The bromine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous thiazole derivatives, focusing on substituent positions, electronic effects, and physicochemical properties.
Structural Analogues and Substituent Variations
Key analogues include:
Key Observations :
- Pyridin-3-yl vs. Alkyl/CF₃ at Position 4: The pyridin-3-yl group introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets compared to non-aromatic substituents (e.g., methyl, CF₃) .
- Bromine at Position 2 : A common feature in all analogues, bromine serves as a leaving group in cross-coupling reactions, enabling further functionalization .
Physicochemical Properties
- Solubility : The pyridin-3-yl group increases polarity compared to CF₃ or alkyl substituents, improving aqueous solubility. For example, Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is highly lipophilic (logP ~2.5), whereas the target compound may exhibit balanced solubility for medicinal applications .
- Thermal Stability : Trifluoromethyl-substituted analogues (e.g., Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate) show higher boiling points (~303°C) due to strong C-F bonds, whereas pyridinyl-substituted derivatives may decompose at lower temperatures .
Biological Activity
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (CAS 1206908-41-9) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a bromine atom and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 273.15 g/mol. The presence of both thiazole and pyridine rings contributes to its unique electronic properties, making it an interesting subject for biological research .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table 1: Antimicrobial Activity of this compound
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and catalytic activity. This mechanism is crucial for developing therapeutic agents targeting various diseases, including cancer and infectious diseases .
Mechanism of Action:
- Enzyme Binding: The compound binds to the active site of enzymes.
- Inhibition of Activity: This binding prevents the normal substrate from accessing the enzyme, leading to decreased catalytic activity.
Case Studies
- Antibacterial Efficacy Study : A study conducted on synthesized derivatives of thiazole compounds showed that this compound exhibited moderate to high antibacterial activity against tested strains, supporting its potential as a lead compound in drug development .
- Cytotoxicity Assessment : In vitro studies have indicated that this compound displays cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance its efficacy against cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination followed by esterification processes. Understanding these synthetic routes is critical for developing derivatives with enhanced biological activities.
Synthetic Route Overview:
- Bromination : The precursor compound undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Esterification : The brominated intermediate is then esterified using methanol in the presence of a strong acid catalyst.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, considering regioselectivity and functional group compatibility?
- Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or coupling reactions. For example, substituted thiazole carboxylates are prepared by reacting ethyl 2-bromoacetoacetate with nitriles under basic conditions, followed by hydrolysis and amide coupling (if applicable). Regioselectivity is controlled by the electronic effects of substituents and reaction conditions (e.g., solvent, catalyst). Ethyl 2-bromo-4-methylthiazole-5-carboxylate analogs have been synthesized using similar protocols .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : Identify characteristic peaks for ester (C=O, ~1700 cm⁻¹) and thiazole (C-S) groups.
- NMR : 1H NMR reveals protons on the pyridinyl ring (δ 7.5–9.0 ppm) and methyl/ester groups (δ 2.5–4.0 ppm). 13C NMR confirms carbonyl and aromatic carbons.
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related thiazole-pyrazole hybrids (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .
Q. What purification techniques are recommended to achieve high-purity samples?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are effective. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity, as described for structurally similar thiazole derivatives .
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromo group at the 2-position serves as a leaving group in Pd-catalyzed reactions. For example, Pd(PPh₃)₄ and arylboronic acids in THF/water under reflux enable Suzuki coupling. Optimization requires monitoring reaction time (12–24 hrs) and ligand choice to minimize byproducts, as shown in Pd-mediated fluorination of heteroaryl bromides .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and enzyme concentrations.
- Control for purity : Impurities (e.g., unreacted starting materials) may skew results; validate via LC-MS.
- Statistical rigor : Apply two-tailed Student’s t-tests (p ≤ 0.05) and repeat experiments ≥3 times, as in SAR studies of thiazole carboxamides .
Q. How can computational modeling predict binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the thiazole core and target active sites. For example, triazole-thiazole hybrids show hydrogen bonding with catalytic residues in docking studies .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What are the challenges in functionalizing the pyridinyl ring post-synthesis?
- Methodological Answer : The electron-deficient pyridinyl ring requires directed ortho-metalation (e.g., LDA/THF, −78°C) for regioselective substitution. For formylation, use Vilsmeier-Haack conditions (POCl₃/DMF), as demonstrated in 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate synthesis .
Methodological and Stability Considerations
Q. How to design SAR studies for derivatives targeting kinase inhibition?
- Methodological Answer :
- Variation of substituents : Modify the pyridinyl (e.g., 4-fluorophenyl) or ester groups (e.g., ethyl to methyl).
- Bioassays : Test against purified kinases (e.g., EGFR) using ADP-Glo™ assays. IC₅₀ values are compared to reference inhibitors (e.g., Gefitinib) .
Q. How to assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
